molecular formula C17H14Cl2IN3O2 B11567262 N-(2,5-dichlorophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide

N-(2,5-dichlorophenyl)-4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-4-oxobutanamide

Katalognummer: B11567262
Molekulargewicht: 490.1 g/mol
InChI-Schlüssel: PZTPZCSIKRGUND-UFFVCSGVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-Dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide is a complex organic compound that belongs to the class of hydrazine derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide typically involves a multi-step process:

    Formation of the Hydrazone Intermediate: The initial step involves the reaction of 2-iodobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone.

    Acylation Reaction: The hydrazone intermediate is then subjected to acylation with 2,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-Dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,5-Dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-(2,5-dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,5-Dichlorophenyl)-2-nitrobenzamide
  • N-(2,5-Dichlorophenyl)-2-(diethylamino)acetamide
  • N-(2,5-Dichlorophenyl)-3-(5-methyl-2-furyl)propanamide

Uniqueness

N-(2,5-Dichlorophenyl)-3-{N’-[(E)-(2-iodophenyl)methylidene]hydrazinecarbonyl}propanamide is unique due to the presence of both dichlorophenyl and iodophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Eigenschaften

Molekularformel

C17H14Cl2IN3O2

Molekulargewicht

490.1 g/mol

IUPAC-Name

N-(2,5-dichlorophenyl)-N'-[(E)-(2-iodophenyl)methylideneamino]butanediamide

InChI

InChI=1S/C17H14Cl2IN3O2/c18-12-5-6-13(19)15(9-12)22-16(24)7-8-17(25)23-21-10-11-3-1-2-4-14(11)20/h1-6,9-10H,7-8H2,(H,22,24)(H,23,25)/b21-10+

InChI-Schlüssel

PZTPZCSIKRGUND-UFFVCSGVSA-N

Isomerische SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)I

Kanonische SMILES

C1=CC=C(C(=C1)C=NNC(=O)CCC(=O)NC2=C(C=CC(=C2)Cl)Cl)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.